molecular formula C10H9F3O3 B2610665 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid CAS No. 1716-77-4

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid

Cat. No.: B2610665
CAS No.: 1716-77-4
M. Wt: 234.174
InChI Key: YWGWRGLPYNFJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: This compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not used therapeutically, it serves as a reference compound in the development of new pharmaceuticals.

    Industry: Its applications in industry are limited, but it is used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety and hazards of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid are not fully detailed in the sources I found .

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves several steps. One common synthetic route includes the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with phenylmagnesium bromide, followed by hydrolysis . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 4,4,4-trifluoro-3-phenylbutanoic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid can be compared with other similar compounds, such as:

    4,4,4-Trifluoro-3-hydroxybutanoic acid: Lacks the phenyl group, making it less hydrophobic and potentially less effective in interacting with hydrophobic protein regions.

    3-Hydroxy-3-phenylbutanoic acid: Lacks the trifluoromethyl group, reducing its lipophilicity and altering its chemical reactivity.

    4,4,4-Trifluoro-3-phenylbutanoic acid: Lacks the hydroxyl group, which can affect its ability to participate in hydrogen bonding and other interactions.

The presence of both the trifluoromethyl and phenyl groups in this compound makes it unique in its chemical properties and interactions.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)9(16,6-8(14)15)7-4-2-1-3-5-7/h1-5,16H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGWRGLPYNFJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of n-butyl lithium (1.6M in hexanes, 40 mL) in dry THF (90 mL), was added dropwise diisopropylamine (9.45 mL) and the mixture was stirred for 5 min. Keeping the temperature at 0° C., AcOH (1.92 mL, 0.0336 mol) was added dropwise and the reaction mixture was stirred for 10 min and then heated at 50° C. for 30 min. The resulting solution was allowed to cool, a solution of 2,2,2-trifluoroacetophenone (4.76 mL (0.0336 mol) in dry THF (15 mL) was added at 0° C. and the resulting mixture was stirred at room temperature overnight. Finally, Et20 (150 mL) and H2O (50 mL) were added, the aqueous phase was separated, acidified with HCl and extracted with EtOAc (3×). The organic phase was dried and concentrated to afford the title compound as an orange solid (3.88 g, 49%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.92 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
49%

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